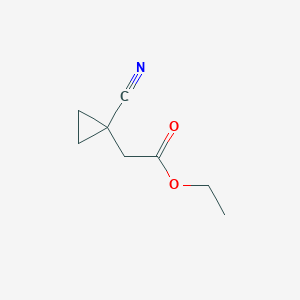

Ethyl 2-(1-cyanocyclopropyl)acetate

Description

Ethyl 2-(1-cyanocyclopropyl)acetate is a cyclopropane-containing ester derivative characterized by a cyano group (-CN) attached to the cyclopropane ring. This compound is of interest in organic synthesis and medicinal chemistry due to the unique steric and electronic properties imparted by the strained cyclopropane ring and the electron-withdrawing cyano group. Its synthesis typically involves cyclopropanation reactions or functional group modifications of pre-existing cyclopropane derivatives.

Properties

IUPAC Name |

ethyl 2-(1-cyanocyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYVHLRKRLXXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-cyanocyclopropyl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with cyclopropyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-cyanocyclopropyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups like halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Alkylated or halogenated derivatives

Scientific Research Applications

Applications in Medicinal Chemistry

Ethyl 2-(1-cyanocyclopropyl)acetate has potential applications in medicinal chemistry, particularly due to its structural similarity to known bioactive compounds. Some key areas of interest include:

- Drug Development : The compound's unique structure may allow it to interact with biological targets, potentially leading to the development of new therapeutic agents. Preliminary studies suggest that compounds with similar structures can inhibit or modify the functions of proteins and enzymes, which is crucial for assessing their safety and efficacy in biological systems.

- Biological Interaction Studies : Understanding how this compound interacts with biomolecules can provide insights into its pharmacological effects. Interaction studies typically focus on reactivity with proteins and enzymes, which may lead to novel drug candidates.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound can serve as a versatile building block for various chemical transformations. Its applications include:

- Intermediate in Organic Synthesis : The compound can be utilized as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity profile allows it to participate in various chemical reactions such as Michael additions and nucleophilic substitutions.

- Potential Reactivity Profiles : The presence of both the cyano group and the cyclopropane ring may confer unique reactivity characteristics compared to other similar compounds, making it a valuable asset in synthetic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-(1-cyanocyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of Ethyl 2-(1-cyanocyclopropyl)acetate and its analogs:

Electronic and Steric Effects

- Cyclopropane Ring: The strained cyclopropane ring introduces steric hindrance, which may influence regioselectivity in reactions.

- Conjugated Systems : Ethyl 2-[(1E)-cyclopropylidene]acetate () features a cyclopropane ring conjugated to a double bond, which may stabilize transition states in cycloaddition reactions or alter UV absorption profiles compared to saturated analogs .

Solid-State and Supramolecular Properties

- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () exhibits π-π stacking (center-to-center distance: 3.814 Å) and hydrogen bonding (C-H⋯O), which stabilize its crystal lattice. In contrast, the smaller this compound may rely more on van der Waals interactions due to the absence of extended aromatic systems .

Biological Activity

Ethyl 2-(1-cyanocyclopropyl)acetate (ECCA) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its reactive cyano and ester functional groups, making it a versatile scaffold for various chemical reactions and biological applications.

ECCA can be synthesized through the reaction of ethyl cyanoacetate with cyclopropane carboxylic acid, typically using triethylamine as a catalyst. The general reaction can be summarized as follows:

This synthesis pathway highlights the compound's potential as a building block in organic synthesis, particularly in drug development.

Biological Activity

ECCA exhibits a range of biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that ECCA and related compounds show significant antimicrobial properties. A study focusing on cyano cyclopropyl compounds demonstrated their effectiveness in inhibiting bacterial growth, particularly against pathogens such as Enterococcus faecalis and Fusobacterium nucleatum . The antimicrobial efficacy was measured using leachates from various sealers, revealing that compounds with similar structures could enhance antimicrobial activity.

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of ECCA on various cell lines. For instance, compounds containing the cyano cyclopropyl moiety were evaluated for their effects on human osteoblast-like cells, showing varying levels of cytocompatibility . The results indicated that while some derivatives exhibited low cytotoxicity, others could induce significant cell death at higher concentrations.

3. Enzyme Inhibition

ECCA has been explored for its potential as an enzyme inhibitor. Specifically, it has been implicated in the inhibition of cysteine proteases, which are crucial in various physiological processes and disease mechanisms . The structure-activity relationship (SAR) studies revealed that modifications to the ECCA structure could enhance its inhibitory potency against specific proteases involved in diseases such as Chagas disease .

Case Studies

Several case studies highlight the biological activity of ECCA and its derivatives:

-

Case Study 1: Antimicrobial Evaluation

A comparative analysis of ECCA with other cyano cyclopropyl derivatives showed that ECCA had superior antimicrobial activity against E. faecalis, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics . -

Case Study 2: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of ECCA on human cell lines, it was found that at concentrations below 10 µM, ECCA did not induce significant cytotoxicity. However, at higher concentrations, it triggered apoptosis pathways, indicating a dose-dependent effect .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(1-cyanocyclopropyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation strategies. A method using ethyl cyanoacetate as a starting material, combined with ketones (e.g., diethyl ketone) in the presence of catalysts like piperidine or zinc chloride, achieves cyclopropane ring formation via [2+1] cycloaddition. Reaction optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios to minimize side products. Yields up to 89% have been reported under anhydrous conditions . Alternative routes may employ ring-closing metathesis or transition-metal catalysis, though solvent polarity and steric effects require careful adjustment .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR : The NMR spectrum shows distinct signals for the ester ethyl group (triplet at δ ~1.2–1.3 ppm for CH, quartet at δ ~4.1–4.2 ppm for CH) and cyclopropane protons (multiplet at δ ~1.4–1.6 ppm). The nitrile group (C≡N) does not split protons but deshields adjacent carbons in NMR (δ ~115–120 ppm for CN) .

- IR : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) confirm functional groups.

- MS : Molecular ion peaks ([M ^+ $$ ) and fragmentation patterns (e.g., loss of CO _2 $Et) aid in structural validation .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For thermally sensitive batches, low-temperature recrystallization (e.g., using ethanol/water mixtures) preserves integrity. Purity ≥98% can be confirmed via HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Advanced Research Questions

Q. How does the electron-withdrawing cyanocyclopropyl group influence the compound’s reactivity in nucleophilic addition or ring-opening reactions?

The nitrile group stabilizes adjacent carbocations, facilitating nucleophilic attack at the cyclopropane ring. For example, in acidic conditions, the ring may undergo selective cleavage to form α-cyano esters. Computational studies (DFT) suggest that ring strain (~27 kcal/mol) and conjugation with the ester group enhance electrophilicity at the cyclopropane carbons .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., C–H⋯O interactions) often arise from polymorphism or solvent effects. Using SHELX for refinement, researchers should compare multiple datasets and apply Hirshfeld surface analysis to quantify intermolecular interactions. For example, C–H⋯O contributions (18.7% of surface contacts) dominate packing in related esters .

Q. How can this compound serve as a precursor for bioactive analogues, such as protease inhibitors?

The cyanocyclopropyl moiety mimics transition states in enzymatic reactions. For instance, replacing the ester with an amide linkage and introducing substituents (e.g., benzyl groups) yields inhibitors targeting cysteine proteases. Biological assays (e.g., IC measurements) coupled with molecular docking (AutoDock Vina) validate binding modes .

Methodological Considerations

Q. What computational tools predict the stability and tautomeric forms of this compound under varying pH conditions?

Gaussian or ORCA software can model tautomerization using B3LYP/6-31G(d) basis sets. At pH < 5, protonation at the nitrile oxygen increases ring strain, favoring hydrolysis to carboxylic acid derivatives. MD simulations (AMBER) further assess solvation effects .

Q. How do steric and electronic effects impact regioselectivity in cross-coupling reactions involving this compound?

Suzuki-Miyaura coupling with aryl boronic acids favors the less hindered cyclopropane carbon. Steric maps (Molinspiration) and Hammett σ values predict para-substituted aryl groups as optimal partners. Pd(PPh) catalyst in THF at 80°C maximizes yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.